pH-Modulated Capsule Formulation for Enhanced Dissolution
Aneratrigine hydrochloride was formulated into a capsule containing sodium bicarbonate to enhance dissolution via in situ pH modulation. The optimized formulation, produced via dry granulation, achieved >80% dissolution at 30 minutes in pH 4.0 acetate buffer, compared to the poorly soluble free base which showed only 0.06 mg/mL solubility at gastric pH 1.2 [1]. This represents a significant improvement in dissolution performance, enabling oral bioavailability for clinical development.
| Evidence Dimension | Dissolution rate |
|---|---|
| Target Compound Data | >80% at 30 min (pH 4.0) |
| Comparator Or Baseline | Free base: 0.06 mg/mL solubility at pH 1.2 |
| Quantified Difference | Formulation enabled rapid dissolution |
| Conditions | USP Apparatus II, pH 4.0 acetate buffer, 50 rpm |
Why This Matters
Overcoming poor gastric solubility is a prerequisite for oral bioavailability, making this formulation a key differentiator for in vivo studies.
- [1] Cha, K.-I., et al. (2025). Enhancing Chemical Stability and Bioavailability of Aneratrigine Capsules via Dry Granulation. Pharmaceutics, 17(8), 1047. View Source
